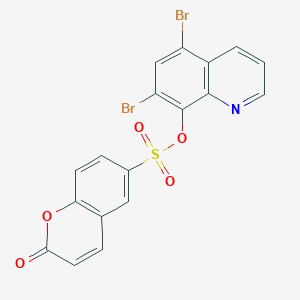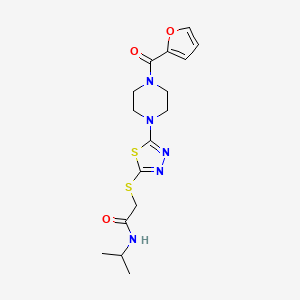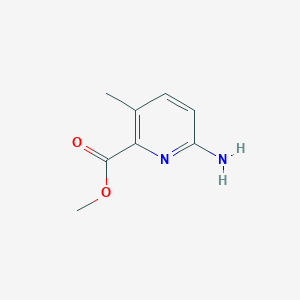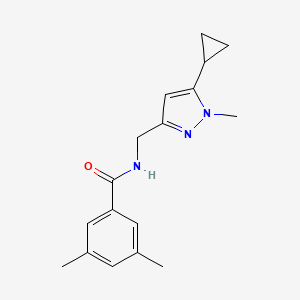
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, such as “(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate”, are often used in research due to their diverse biological activities . They are typically not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly. For example, “2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide” forms an eight-membered ring through an intramolecular N—H⋯N hydrogen bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, “5,7-Dibromoquinolin-8-yl 3-chlorobenzoate” has a molecular weight of 441.5 g/mol and a topological polar surface area of 39.2 Ų .
Applications De Recherche Scientifique
Chemoselective Synthesis and Antimicrobial Activity
A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. This includes derivatives like 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, demonstrating the potential of these compounds in antimicrobial applications (Krishna, 2018).
Antibacterial Agent Synthesis
The synthesis of a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA, was reported. This involves derivatives of 2-sulfonylquinolone and isothiazoloquinolone, showcasing the relevance of these compounds in developing new antibacterial drugs (Hashimoto et al., 2007).
Novel Functionalized N-sulfonates Synthesis
The creation of novel functionalized N-sulfonates, containing quinolyl functional groups with potential biological activity, was achieved. This includes compounds like 3-(alkylquinolinium-1-yl)propane or butane-1-sulfonate, highlighting their potential in antimicrobial and antifungal applications (Fadda et al., 2016).
Molecular Fluorescent pH-Probes
Research on 5,7-pi-extended 8-benzyloxyquinolines as fluorescent pH-probes in nonaqueous solutions has been conducted. These probes show a pronounced red shift in emission upon protonation, making them suitable for pH sensing applications (Kappaun et al., 2006).
Enzyme Catalyzed Polymerization Studies
Horseradish peroxidase catalyzed polymerization of 8-hydroxyquinoline-5-sulfonate (HQS) has been investigated using NMR spectroscopy. The study revealed oxidative free radical coupling in the polymerization process, contributing to the understanding of enzyme-catalyzed polymerization mechanisms (Alva et al., 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPJZBDOAXMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)
![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)

